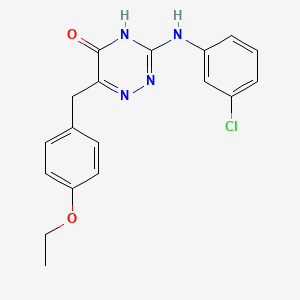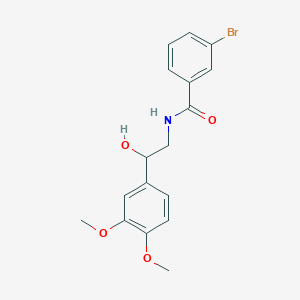
3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide is a useful research compound. Its molecular formula is C17H18BrNO4 and its molecular weight is 380.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antidopaminergic Properties and Potential Antipsychotic Agents
Research conducted by Högberg et al. (1990) on related benzamide compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, explored their synthesis and evaluated their antidopaminergic properties. This study found that certain benzamides showed high potency both in vitro and in vivo as antipsychotic agents with a low tendency to induce extrapyramidal side effects. Such compounds are suitable for investigating dopamine D-2 mediated responses, indicating their potential application in the development of antipsychotic medications (Högberg et al., 1990).
Carbonic Anhydrase Inhibitory Properties
Balaydın et al. (2012) synthesized derivatives of bromophenols, including compounds structurally related to 3-bromo-N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)benzamide, to investigate their carbonic anhydrase inhibitory capacities. These compounds showed effective inhibition of human cytosolic carbonic anhydrase II (hCA II), presenting them as potential drug candidates for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Synthesis and X-ray Structure Analysis
Browne et al. (1981) focused on the Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides to synthesize 3-arylmethylidene-4,5-dihydro-3H-pyrroles, confirming the structure of the 3,4-dimethoxyphenyl derivative through X-ray crystallography. This study highlights the importance of these compounds in synthesizing novel organic molecules with potential pharmacological activities (Browne et al., 1981).
Antipathogenic Activity of Thiourea Derivatives
Limban et al. (2011) synthesized acylthioureas derived from N-(2-bromo-phenyl)-2-hydroxy-benzamides and evaluated their antipathogenic activity against bacterial cells. The study demonstrated the potential of these derivatives as novel anti-microbial agents with significant antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
FGFR1 Inhibitors for NSCLC Treatment
A study by Xie et al. (2018) designed and synthesized 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors. One compound, in particular, showed promising results in inhibiting non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. This research opens pathways for the development of targeted cancer therapies (Xie et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that the bromine atom in the compound can participate in free radical reactions . This could potentially lead to interactions with its targets, causing changes in their function.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds have been found to be lipophilic in nature and should cross the blood–brain barrier (log p > 26) . The compound’s molecular weight is 364.23 , which could influence its bioavailability.
Result of Action
Similar compounds have been found to induce cellular apoptosis and inhibit the phosphorylation of certain receptors .
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-22-15-7-6-11(9-16(15)23-2)14(20)10-19-17(21)12-4-3-5-13(18)8-12/h3-9,14,20H,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHXKMAWPADFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Br)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
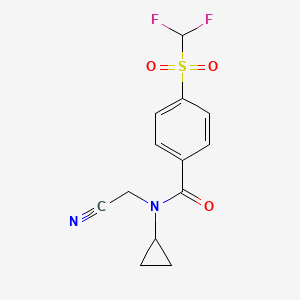
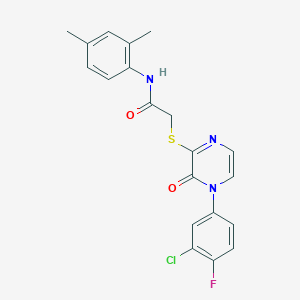
![N-benzyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359549.png)
![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)



![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)

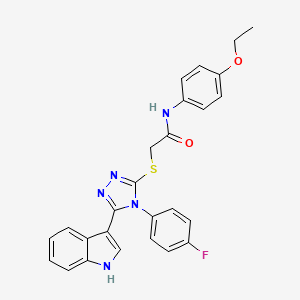
![4-Chloro-2-{[(3-fluorophenyl)amino]methyl}phenol](/img/structure/B2359565.png)
